molecular formula C9H10BrF3N2 B7904942 3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine

3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B7904942
M. Wt: 283.09 g/mol
InChI Key: VQFCMNJFGCGUSJ-UHFFFAOYSA-N
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Description

3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position, a propyl group at the nitrogen atom, and a trifluoromethyl group at the fifth position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 5-(trifluoromethyl)pyridin-2-amine, followed by the introduction of the propyl group at the nitrogen atom. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The propylation step can be carried out using propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and propylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce N-oxides or other oxidized forms.

Scientific Research Applications

3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The bromine atom and propyl group can also influence the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridin-2-amine

Uniqueness

3-Bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the propyl group at the nitrogen atom, which can significantly alter its chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-bromo-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFCMNJFGCGUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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